3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through several methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. This method often employs the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of certain enzymes.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase in the human central nervous system, which is a key enzyme involved in neurotransmission . Additionally, the compound can interact with various receptors and enzymes, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit antibacterial and antifungal properties.
Pyonitrins: These compounds are also part of the pyrroloquinoline family and are known for their biological activities.
Uniqueness
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific carbonitrile functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7N3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-c]quinoline-1-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-5-8-6-14-11-7-15-10-4-2-1-3-9(10)12(8)11/h1-4,6-7,14H |
InChI Key |
GVWPNKDAEJWCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C#N |
Origin of Product |
United States |
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